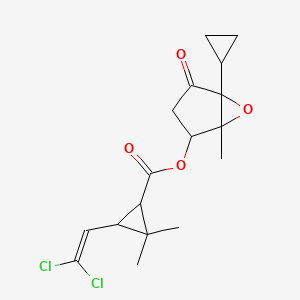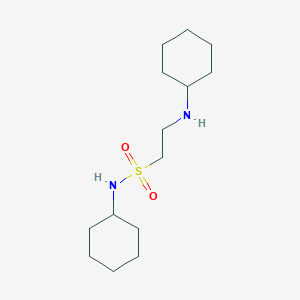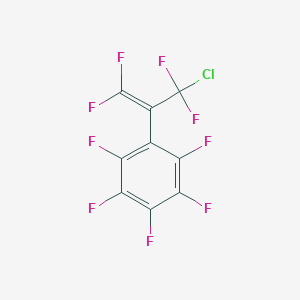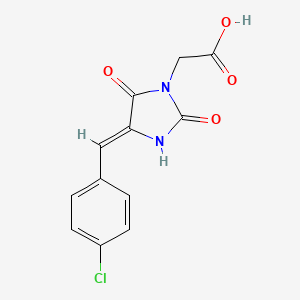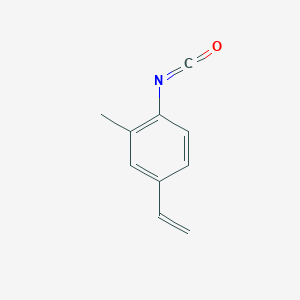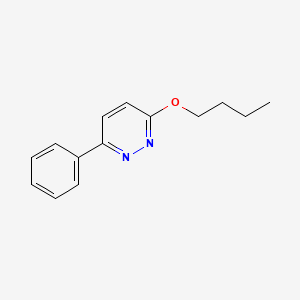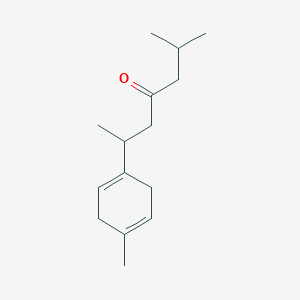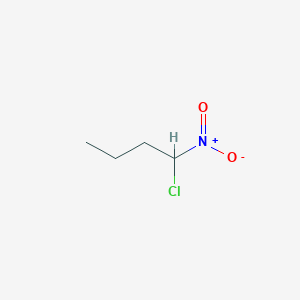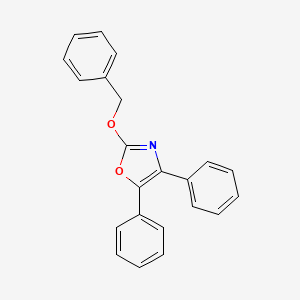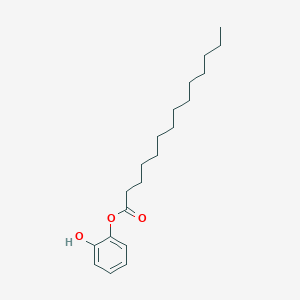
Tetradecanoic acid, 2-hydroxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthetic Routes and Reaction Conditions:
Reaction of Myristoyl Chloride with Phenol: One common method involves the reaction of myristoyl chloride with phenol in the presence of a catalyst such as aluminum chloride.
Fries Rearrangement: Another method is the Fries rearrangement of phenyl myristate with aluminum chloride.
Nencki Reaction: The reaction of myristic acid with phenol in the presence of zinc chloride is another synthetic route.
Industrial Production Methods:
- Industrial production methods for tetradecanoic acid, 2-hydroxyphenyl ester typically involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, yield, and the availability of raw materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of tetradecanol derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
- The major products formed from these reactions include quinones, tetradecanol derivatives, and various substituted esters.
Chemistry:
- This compound is used as a starting material for the synthesis of more complex organic molecules. It is also used in studies related to esterification and hydrolysis reactions.
Biology:
- In biological research, this compound is used to study the effects of esters on cellular processes. It is also used in the synthesis of bioactive molecules.
Medicine:
- The compound has potential applications in drug development, particularly in the design of ester-based prodrugs that can improve the bioavailability of active pharmaceutical ingredients.
Industry:
- In the industrial sector, this compound is used in the production of surfactants, lubricants, and plasticizers. It is also used as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tetradecanoic acid, 2-hydroxyphenyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release tetradecanoic acid and 2-hydroxyphenol, which can then participate in various biochemical processes. The compound can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Tetradecanoic Acid, 2-Hydroxyethyl Ester: This compound has a similar structure but with an ethyl group instead of a phenyl group.
Tetradecanoic Acid, 2-Hydroxy-, Methyl Ester: This compound has a methyl group instead of a phenyl group.
Uniqueness:
- Tetradecanoic acid, 2-hydroxyphenyl ester is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications that require aromatic esters, such as in the synthesis of bioactive molecules and specialty chemicals.
Propriétés
Numéro CAS |
85194-00-9 |
|---|---|
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(2-hydroxyphenyl) tetradecanoate |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(22)23-19-16-14-13-15-18(19)21/h13-16,21H,2-12,17H2,1H3 |
Clé InChI |
QUCJSOVSFBNYDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



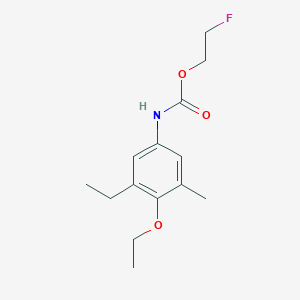
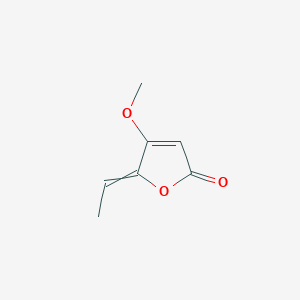
![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
